molecular formula C13H13NO3S B2854264 N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide CAS No. 950235-93-5

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

Cat. No.: B2854264
CAS No.: 950235-93-5
M. Wt: 263.31
InChI Key: KKFZRRSHKTWVEB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a thiophene ring substituted with a carboxamide group and a 3,4-dimethoxyphenyl moiety. Its molecular structure imparts distinct chemical properties that make it suitable for various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a compound that has been found to inhibit the activity of CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases . These pathways are involved in various cellular processes, including cell division, signal transduction, and protein synthesis . The inhibition of these kinases disrupts these processes, leading to downstream effects that can include cell death, reduced proliferation, and altered cellular function .

Pharmacokinetics

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of CLK1 and DYRK1A kinases . This can lead to a variety of effects, depending on the specific cellular context. For example, in cancer cells, this could result in reduced proliferation or induced cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

  • Thiophene-3-carboxylic acid: is first activated using reagents such as thionyl chloride to form thiophene-3-carbonyl chloride.

  • 3,4-Dimethoxyaniline: is then reacted with the activated thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

  • The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form thiophene-3,4-dicarboxylic acid derivatives.

  • Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Nitric acid, bromine, or other electrophilic reagents.

Major Products Formed:

  • Oxidation: Thiophene-3,4-dicarboxylic acid derivatives.

  • Reduction: N-(3,4-dimethoxyphenyl)thiophene-3-carboxamine.

  • Substitution: this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is unique due to its combination of the thiophene ring and the 3,4-dimethoxyphenyl group. Similar compounds include:

  • Thiophene-3-carboxamide derivatives: These compounds lack the dimethoxyphenyl group and have different biological activities.

  • 3,4-Dimethoxyphenyl derivatives: These compounds may have different heterocyclic rings or functional groups, leading to varied properties and applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZRRSHKTWVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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